molecular formula C12H24N2O2 B1526009 Tert-butyl 3-(aminomethyl)azepane-1-carboxylate CAS No. 876147-47-6

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate

Cat. No. B1526009
M. Wt: 228.33 g/mol
InChI Key: QTTMMHODJVCZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate, also known as TBAMC, is a carboxylic acid ester that has a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of organic synthesis reactions, and has been studied for its potential use in drug development. TBAMC has been found to have biochemical and physiological effects, and its use in laboratory experiments has advantages and limitations.

Scientific Research Applications

Asymmetric Synthesis of Amines

"Tert-butyl 3-(aminomethyl)azepane-1-carboxylate" and related compounds have been extensively utilized in the asymmetric synthesis of amines, serving as key intermediates. This process is crucial for producing enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. These amines are synthesized using methodologies that involve the condensation of tert-butanesulfinamide with aldehydes and ketones, showcasing the versatility and efficacy of these intermediates in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Synthesis of Cyclic Amino Acid Esters

The compound has also been synthesized as a cyclic amino acid ester, demonstrating its role in constructing complex molecular architectures. For instance, the synthesis and molecular structure of related bicyclic compounds have been characterized, showcasing their potential as scaffolds for further chemical transformations (Moriguchi et al., 2014). These cyclic structures are important for the development of novel peptidomimetics and pharmaceutical agents.

Pharmaceutical Intermediates

Moreover, compounds structurally similar to "Tert-butyl 3-(aminomethyl)azepane-1-carboxylate" have been synthesized as key intermediates for pharmaceutical applications. For example, a practical synthesis approach has been developed for a related compound as the key intermediate of a Rho–kinase inhibitor, showcasing its importance in the synthesis of therapeutic agents (Gomi et al., 2012).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMMHODJVCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate

CAS RN

876147-47-6
Record name tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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